3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride
Description
Historical Context and Discovery Timeline
The development of this compound can be traced through the broader historical context of heterocyclic chemistry and the systematic exploration of benzodioxepine derivatives. While specific discovery dates for this particular compound are not extensively documented in the available chemical literature, its registration in major chemical databases provides insights into its emergence in synthetic chemistry. The compound was assigned the Chemical Abstracts Service registry number 66410-68-2, indicating its formal recognition and cataloging within the systematic chemical literature.
The synthetic methodologies for preparing carbonyl chlorides from carboxylic acids have been well-established since the mid-20th century, with phosgene-based reactions serving as the primary synthetic route. Patent literature from the early 1990s describes improved processes for preparing carbonyl chlorides using catalytic adducts of phosgene and N,N-disubstituted formamides, which likely influenced the synthetic approaches used for benzodioxepine-6-carbonyl chloride derivatives. These technological developments in carbonyl chloride synthesis provided the foundation for accessing this specific benzodioxepine derivative and related compounds.
The emergence of this compound in commercial chemical catalogs and research databases suggests its development occurred alongside the general expansion of heterocyclic chemistry research in the late 20th and early 21st centuries. Chemical suppliers began offering this compound as a research chemical, indicating growing interest from the synthetic chemistry community. The compound's inclusion in major chemical databases such as PubChem and ChemSpider, with entries created in the mid-2000s, marks its formal integration into the global chemical information infrastructure.
Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing multiple heteroatoms and functional groups. The complete International Union of Pure and Applied Chemistry name reflects the compound's complex structural features, beginning with the specification of the dihydro nature of the seven-membered ring system and the precise positioning of the carbonyl chloride substituent.
According to chemical database sources, this compound is systematically named as this compound, with the numbering system following standard heterocyclic nomenclature rules. The prefix "3,4-dihydro-2H" indicates the specific saturation pattern within the seven-membered ring, while "1,5-benzodioxepine" designates the fused ring system containing two oxygen atoms at positions 1 and 5. The "6-carbonyl chloride" suffix specifies the location and nature of the reactive functional group attached to the aromatic ring portion of the molecule.
Alternative nomenclature systems have been employed in various chemical databases and commercial sources. The compound is also referenced as "2H-1,5-benzodioxepin-6-carbonyl chloride, 3,4-dihydro-" in certain databases, representing an alternative but equivalent systematic naming approach. Some commercial suppliers utilize simplified names such as "3,4-dihydro-2H-benzo[b]dioxepine-6-carbonyl chloride," which emphasizes the benzo-fused nature of the dioxepine ring system.
The following table summarizes the key nomenclature and identification data for this compound:
Structural Relationship to Benzodioxepine Derivatives
This compound belongs to a structurally diverse family of benzodioxepine derivatives that share the common feature of a seven-membered dioxepine ring fused to a benzene ring system. The structural relationships within this compound family are characterized by variations in the degree of saturation, substitution patterns, and functional group modifications that significantly influence their chemical properties and potential applications. The parent compound of this family, 3,4-dihydro-2H-1,5-benzodioxepine, provides the fundamental structural framework upon which various functional groups can be incorporated.
The benzodioxepine core structure exhibits distinctive conformational properties due to the presence of two oxygen atoms within the seven-membered ring system. These heteroatoms contribute to the overall electronic distribution and influence the molecule's three-dimensional shape, creating unique spatial arrangements that can be important for molecular recognition processes. The 3,4-dihydro substitution pattern indicates partial saturation of the seven-membered ring, which affects the overall flexibility and conformational preferences of the molecule compared to fully saturated or fully unsaturated analogs.
Closely related derivatives within the benzodioxepine family include compounds with different functional groups at various positions on the aromatic ring. For example, 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid represents the corresponding carboxylic acid analog, which can be converted to the carbonyl chloride through standard activation procedures. The 7-carbonyl chloride isomer, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, demonstrates how positional isomerism within this compound family can lead to different chemical properties and reactivity patterns.
The following table presents key structural data for selected benzodioxepine derivatives:
| Compound | CAS Number | Molecular Formula | Functional Group |
|---|---|---|---|
| This compound | 66410-68-2 | C₁₀H₉ClO₃ | Carbonyl chloride |
| 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride | 306934-86-1 | C₁₀H₉ClO₃ | Carbonyl chloride |
| 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid | 66410-67-1 | C₁₀H₁₀O₄ | Carboxylic acid |
| 7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid | 1891338-64-9 | C₁₀H₉FO₄ | Carboxylic acid |
| 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde | 209256-62-2 | C₁₀H₁₀O₃ | Aldehyde |
Additional structural variations include compounds with different substituents on the benzene ring portion of the molecule. The 7-chloromethyl derivative, 7-chloromethyl-3,4-dihydro-2H-1,5-benzodioxepine, illustrates how alkyl halide functionality can be incorporated into the benzodioxepine framework. Similarly, aldehyde derivatives such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde demonstrate alternative carbonyl functionalization patterns that provide different synthetic opportunities.
The structural diversity within the benzodioxepine family reflects the versatility of this heterocyclic framework for accommodating various functional groups and substitution patterns. The 6-carbonyl chloride derivative occupies a particularly important position within this family due to the high reactivity of the acyl chloride functional group, which enables its use as a key intermediate for accessing other benzodioxepine derivatives through nucleophilic acyl substitution reactions. This reactivity profile distinguishes the carbonyl chloride from other members of the family and underlies its significance in synthetic organic chemistry applications.
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXYORUTQLVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383510 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66410-68-2 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a two-step synthetic route:
Synthesis of the Corresponding Carboxylic Acid:
The starting material is typically 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid, which can be synthesized via ring closure reactions involving diols and substituted benzene derivatives or through functional group transformations such as oxidation of aldehyde precursors.Conversion of Carboxylic Acid to Acid Chloride:
The carboxylic acid is then converted to the acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride (COCl)₂, or phosphorus pentachloride (PCl₅). This step requires controlled reaction conditions to prevent decomposition and side reactions.
Detailed Reaction Conditions and Procedures
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Carboxylic Acid Synthesis | Starting from 3,4-dihydro-2H-1,5-benzodioxepine derivatives; oxidation or ring closure using bases like potassium carbonate (K₂CO₃) and alkyl halides | Reaction temperature typically 50–80°C; solvents such as methanol or acetonitrile used |
| 2. Acid Chloride Formation | Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂; reflux under inert atmosphere (N₂ or Ar); reaction time 2–6 hours | Excess chlorinating agent removed by vacuum distillation; reaction monitored by IR spectroscopy (disappearance of –COOH peak, appearance of acid chloride peak) |
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: Industrial production may utilize continuous flow reactors to enhance heat and mass transfer, improving yield and purity.
- Solvent Recovery: Solvent and reagent recycling are implemented to minimize waste and cost.
- Purification: Crystallization or distillation under reduced pressure is employed to isolate the acid chloride with high purity.
Research Findings and Comparative Data
| Parameter | Typical Laboratory Scale | Industrial Scale | Comments |
|---|---|---|---|
| Yield of Acid Chloride | 75–85% | 80–90% | Slightly higher yield in industrial due to optimized conditions |
| Reaction Time | 3–6 hours | 1–3 hours (flow process) | Flow chemistry accelerates reaction kinetics |
| Purity (HPLC) | >95% | >98% | Industrial purification more rigorous |
| Common Solvents | Dichloromethane, THF | Dichloromethane, Toluene | Solvent choice depends on scale and safety |
Supporting Literature and Patents
- A Swiss patent (CH629198A5) describes preparation methods for benzodioxepine derivatives including carboxamide and acid chloride functionalities, highlighting purification and reaction optimization techniques relevant to this compound.
- Research on related benzodioxepine carboxylic acids and derivatives provides insight into synthetic routes involving nucleophilic substitution and ring closure reactions that precede acid chloride formation.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid | 1,3-dibromopropane, potassium carbonate, protocatechualdehyde | 50–80°C, reflux, 4–6 h | 70–85 | Nucleophilic substitution and ring closure |
| Conversion to acid chloride | Thionyl chloride or oxalyl chloride | Reflux, inert atmosphere, 2–6 h | 75–90 | Removal of excess reagent by distillation |
Chemical Reactions Analysis
3,4-Dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form alcohols and other derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include bases, acids, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride involves its interaction with specific molecular targets. As a β-adrenergic stimulant, it binds to β-adrenergic receptors, leading to the activation of downstream signaling pathways . This interaction results in various physiological effects, including bronchial dilation and increased heart rate .
Comparison with Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride can be compared with other benzodioxepine derivatives, such as:
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: This compound has a thiol group instead of a carbonyl chloride group, leading to different chemical reactivity and applications.
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride: Similar in structure but with variations in the position of the carbonyl chloride group, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it valuable for various research and industrial applications .
Biological Activity
3,4-Dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
Chemical Overview
- IUPAC Name : this compound
- CAS Number : 66410-68-2
- Molecular Weight : 212.63 g/mol
- Molecular Formula : C10H9ClO3
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions. Its interaction with enzymes may involve covalent bonding or other types of molecular interactions such as hydrogen bonding and van der Waals forces.
- Cell Signaling Modulation : This compound influences cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism. It may activate or inhibit specific signaling pathways that affect cell proliferation and apoptosis.
1. Antitumor Activity
Research indicates that compounds similar to 3,4-dihydro-2H-1,5-benzodioxepine derivatives exhibit antitumor properties. For instance, studies have shown that modifications in the benzodioxepine structure can enhance cytotoxicity against various cancer cell lines .
2. Neuroprotective Effects
The compound has been explored for its neuroprotective potential. It may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases by inhibiting oxidative stress pathways .
3. Antimicrobial Properties
Preliminary studies suggest that 3,4-dihydro-2H-1,5-benzodioxepine derivatives possess antimicrobial activity against certain bacterial strains. This property is crucial for developing new antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation in cancer cell lines | |
| Neuroprotective | Protects neurons from oxidative stress | |
| Antimicrobial | Effective against specific bacterial strains |
Case Study Example: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzodioxepine derivatives on human cancer cell lines. The results indicated that specific structural modifications significantly enhanced their potency against breast and lung cancer cells.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound remains largely uncharacterized. However, its bioavailability may be influenced by its chemical structure and interactions with metabolic enzymes. Safety data sheets indicate potential hazards associated with skin and eye contact; thus, handling precautions are necessary .
Q & A
Q. Q: What are the standard synthetic routes for preparing 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride from its carboxylic acid precursor?
A: The compound is typically synthesized via chlorination of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS RN 20825-89-2, mp 143–146°C) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . For example:
- Method : React the carboxylic acid with excess SOCl₂ under reflux in anhydrous dichloromethane for 4–6 hours. Remove residual SOCl₂ under reduced pressure and purify the crude product via recrystallization (e.g., using hexane/ethyl acetate). Yield optimization requires strict moisture control to avoid hydrolysis .
Q. Q: How is the purity and identity of this compound validated in academic research?
A: Key analytical methods include:
- Melting Point (MP) : Compare observed mp (81–82°C for related derivatives ) with literature values.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the benzodioxepine backbone and carbonyl chloride group (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR).
- IR : Detect the C=O stretch of acyl chloride (~1800 cm⁻¹) and absence of carboxylic acid O-H peaks.
- Elemental Analysis : Verify %C, %H, and %Cl to ±0.3% deviation .
Advanced Reactivity and Stability
Q. Q: What are the challenges in handling this compound due to its hydrolytic sensitivity?
A: The acyl chloride group is highly reactive toward moisture, requiring:
Q. Q: How can researchers optimize reaction conditions for amide bond formation using this compound?
A: Key variables include:
- Nucleophile Selection : Primary amines (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, CAS RN 175136-34-2 ) react faster than secondary amines.
- Base Choice : Triethylamine (Et₃N) or DMAP in stoichiometric amounts to scavenge HCl.
- Solvent : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance solubility. Monitor reaction progress via TLC (Rf shift) or in situ IR for acyl chloride consumption .
Data Interpretation and Contradictions
Q. Q: How should researchers resolve discrepancies in spectral data for derivatives of this compound?
A: Contradictions (e.g., unexpected NMR peaks or inconsistent melting points) often arise from:
- Impurities : Residual solvents or unreacted starting materials. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
- Tautomerism : The benzodioxepine ring’s conformation may shift under acidic/basic conditions, altering spectral profiles. Use variable-temperature NMR to confirm dynamic effects .
Q. Q: What strategies mitigate low yields in multi-step syntheses involving this compound?
A:
- Stepwise Monitoring : Use LC-MS or inline IR after each step to identify bottlenecks (e.g., incomplete chlorination or amine coupling).
- Byproduct Analysis : Isolate side products (e.g., dimerization via Friedel-Crafts pathways) using preparative HPLC. Adjust stoichiometry or reaction time to suppress undesired pathways .
Applications in Advanced Research
Q. Q: How is this compound utilized in developing bioactive molecule libraries?
A: Its acyl chloride group enables rapid diversification:
- Parallel Synthesis : React with diverse amines (e.g., heterocyclic, arylalkyl) to generate amide libraries for high-throughput screening.
- Click Chemistry : Post-functionalization via CuAAC (copper-catalyzed azide-alkyne cycloaddition) to append fluorescent tags or pharmacokinetic modifiers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
